替诺福韦替米酯

描述

Fozivudine tidoxil is a member of the family of nucleoside reverse transcriptase (RT) inhibitors . It has been used in Phase II clinical trials for the treatment of HIV infection . It is an orally active thioether lipid-zidovudine (ZDV) conjugate with anti-HIV activity .

Molecular Structure Analysis

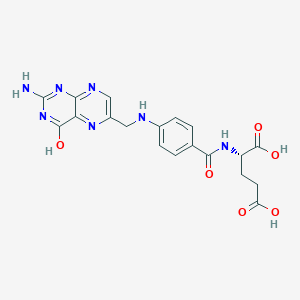

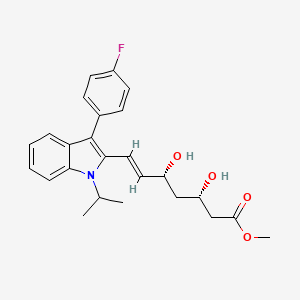

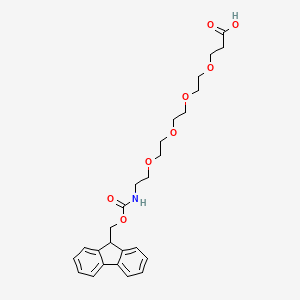

Fozivudine tidoxil belongs to the class of organic compounds known as pyrimidones. These are compounds that contain a pyrimidine ring, which bears a ketone . The molecular formula of Fozivudine tidoxil is C35H64N5O8PS .

Chemical Reactions Analysis

Fozivudine tidoxil is metabolized in both resting and mitogen-stimulated human peripheral blood leukocyte cells . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

科学研究应用

HIV Infections Treatment

Fozivudine tidoxil has been used in trials studying the treatment of HIV Infections . Initiating combination antiretroviral therapy (ART) during acute HIV infection has been correlated with decreased viral set point and improved lymphocyte function .

Feline Immunodeficiency Virus (FIV) Treatment

Fozivudine tidoxil has been used as a prophylactic single-agent therapy for Feline Immunodeficiency Virus (FIV), a model for HIV infection . Infected cats were treated with Fozivudine tidoxil for six weeks, starting one day before infection .

Antiretroviral Therapy (ART)

Fozivudine tidoxil has been studied as a single-agent therapeutic during acute lentivirus infection . However, the long-term effects of single-agent therapy administered only during the acute stage of infection (interrupted treatment) remain largely uncharacterized .

Viral Load and Immune Function

Treatment with Fozivudine tidoxil during acute lentivirus infection does not significantly alter viral load and immune function during the chronic, asymptomatic stage of infection .

Pharmacokinetics

The single- and multiple-dose pharmacokinetics of Fozivudine and its metabolites have been characterized .

Tolerability and Adverse Event Profile

Studies have been conducted to identify doses of Fozivudine tidoxil that are well tolerated and produce measurable antiviral activity . The adverse event profile that defines the maximum tolerated dose has also been identified .

作用机制

Fozivudine tidoxil, also known as Fozivudine, is a compound that has been used in trials studying the treatment of HIV infections . This article will cover the mechanism of action of Fozivudine tidoxil, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Fozivudine tidoxil is a member of the nucleoside reverse transcriptase (RT) inhibitor (NRTI) family of drugs . These drugs are nucleoside analogs that incorporate into a growing DNA strand and bind viral RT, thus halting reverse transcription .

Mode of Action

Fozivudine tidoxil is metabolized in both resting and mitogen-stimulated human peripheral blood leukocyte cells . This suggests that the effect of Fozivudine against HIV is independent of thymidine kinase activity .

Biochemical Pathways

It is known that the compound interferes with the process of reverse transcription, a crucial step in the replication of retroviruses like hiv .

Result of Action

In a study using the feline immunodeficiency virus (FIV) model for HIV infection, infected cats were treated with Fozivudine tidoxil for six weeks, starting one day before infection . The study demonstrated a decrease in plasma- and cell-associated viremia at two weeks post-infection in Fozivudine-treated cats as compared to placebo-treated cats . There was no difference in viremia or cell counts between treated and untreated groups at all time points tested .

Action Environment

The concentrations in blood plasma and cerebrospinal fluid were comparable .

安全和危害

Fozivudine tidoxil has been used in trials studying the treatment of HIV Infections . The safety and scientific validity of these studies is the responsibility of the study sponsor and investigators . There were three adverse events possibly related to fozivudine: urine abnormality, gastrointestinal pain, and abnormal dreams .

未来方向

The long-term effects of single-agent therapy administered only during the acute stage of infection (interrupted treatment) remain largely uncharacterized . Further investigation of Fozivudine tidoxil is warranted to assess pharmacokinetics, optimal dosage, and to directly compare the antiviral activity of Fozivudine tidoxil to Zidovudine in naturally infected cats .

属性

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHARWXWOCPXCR-WELGVCPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931199 | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fozivudine tidoxil | |

CAS RN |

141790-23-0 | |

| Record name | Fozivudine tidoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fozivudine Tidoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOZIVUDINE TIDOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)